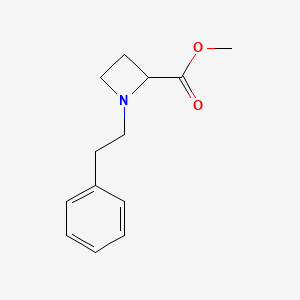
Methyl 1-(2-phenylethyl)-2-azetidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-phenylethyl)-2-azetidinecarboxylate is a synthetic compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by the presence of a phenylethyl group attached to the azetidine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-phenylethyl)-2-azetidinecarboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, the reaction of an amino alcohol with a suitable electrophile can lead to the formation of the azetidine ring.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through nucleophilic substitution reactions. This step often involves the use of phenylethyl halides or similar reagents.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-phenylethyl)-2-azetidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Methyl 1-(2-phenylethyl)-2-azetidinecarboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a precursor for the synthesis of bioactive molecules.
Biological Studies: It is used in biological research to investigate its effects on various biological pathways and systems.
Industrial Applications: The compound may be utilized in the development of new materials or as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of Methyl 1-(2-phenylethyl)-2-azetidinecarboxylate involves its interaction with specific molecular targets and pathways. The phenylethyl group may play a role in binding to receptors or enzymes, modulating their activity. The azetidine ring structure can influence the compound’s stability and reactivity, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate: A fentanyl analog with similar structural features.
N-(2-phenylethyl)-4-piperidinyl]-propen-2-amide: Another compound with a phenylethyl group and a piperidine ring.
Uniqueness
Methyl 1-(2-phenylethyl)-2-azetidinecarboxylate is unique due to its azetidine ring structure, which distinguishes it from other similar compounds that typically contain piperidine or other ring systems
Properties
CAS No. |
62664-91-9 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl 1-(2-phenylethyl)azetidine-2-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)12-8-10-14(12)9-7-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |
InChI Key |
PYQPSYNNMDAHNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN1CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


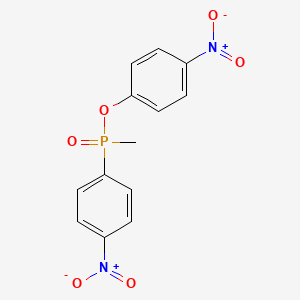
![(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid;sulfuric acid](/img/structure/B13798788.png)
![3,5-Dibromo-2-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798792.png)
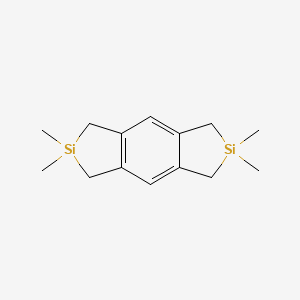
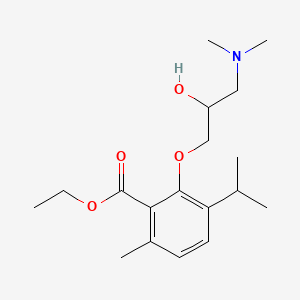
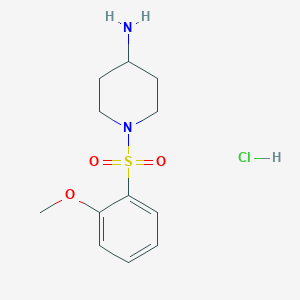
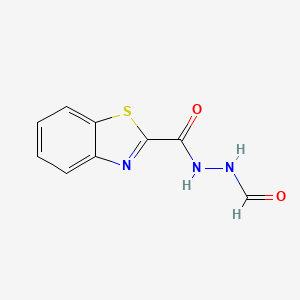
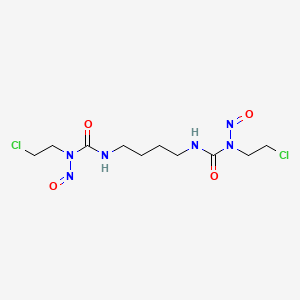
![1-[N-Benzyloxycarbonyl-(1R)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13798832.png)
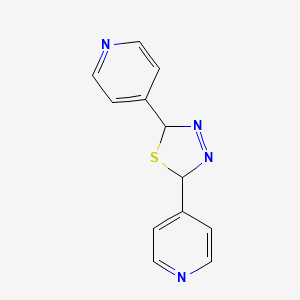

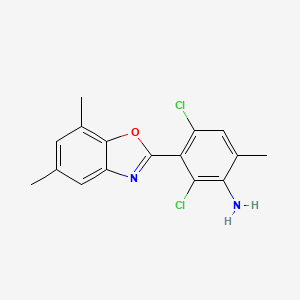
![4a,5,7,8,8a,9-Hexahydro-9-methylene-6H-1,2,4-triazolo[4,3-a]indole](/img/structure/B13798858.png)

